Direct Head-to-Head: 267-Fold mGlu5 Potency Advantage Over 1,5-Naphthyridine Regioisomer
In a direct, single-study comparison using identical assay conditions, 2-(3,4-dimethylphenyl)-1,8-naphthyridine exhibits an IC₅₀ of 45.0 nM against rat mGlu5, whereas its 1,5-naphthyridine regioisomer, 3-(3,4-dimethylphenyl)-1,5-naphthyridine (CHEMBL236264), shows an IC₅₀ of 12,000 nM—a 267-fold difference [1][2]. Both compounds carry the same 3,4-dimethylphenyl substituent; the only structural difference is the topology of the naphthyridine core (1,8- vs. 1,5-fusion). This constitutes the strongest available differentiation evidence.
| Evidence Dimension | mGlu5 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 45.0 nM (pIC₅₀ = 7.35) |
| Comparator Or Baseline | 3-(3,4-dimethylphenyl)-1,5-naphthyridine (CHEMBL236264): IC₅₀ = 12,000 nM (pIC₅₀ = 4.92) |
| Quantified Difference | ~267-fold lower IC₅₀ (higher potency) for the 1,8-naphthyridine regioisomer |
| Conditions | Rat mGlu5 receptor expressed in CHO cells; inhibition of quisqualate-stimulated calcium mobilization; both compounds tested in the same assay (ChEMBL Assay ID: CHEMBL900011) within the same publication (Galatsis et al., 2007) |
Why This Matters
This ~267-fold potency differential within a single study and single assay demonstrates that the 1,8-naphthyridine topology is a non-negotiable structural determinant of mGlu5 antagonism, directly informing compound selection for SAR campaigns and hit-to-lead progression.
- [1] Galatsis P, et al. Synthesis and SAR comparison of regioisomeric aryl naphthyridines as potent mGlu5 receptor antagonists. Bioorg. Med. Chem. Lett. 2007;17(23):6525-6528. doi:10.1016/j.bmcl.2007.09.083 View Source
- [2] ChEMBL Activity Data: CHEMBL235398 (IC₅₀ 45.0 nM) vs. CHEMBL236264 (IC₅₀ 12,000 nM). Both from Assay CHEMBL900011, Document CHEMBL1138230. Data retrieved via ChEMBL API. View Source
